

physicochemical properties of 4-(4-Bromo-2,6-difluorophenyl)morpholine

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Compound of Interest

Compound Name:	4-(4-Bromo-2,6-difluorophenyl)morpholine
Cat. No.:	B1400536

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(4-Bromo-2,6-difluorophenyl)morpholine**

Introduction

In the landscape of modern drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and overall disposition. When combined with a halogenated phenyl ring, such as the 4-bromo-2,6-difluoro substitution pattern, the resulting molecule, **4-(4-Bromo-2,6-difluorophenyl)morpholine**, presents a unique profile of lipophilicity and electronic properties. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the core physicochemical properties of this compound.

Given the limited availability of direct experimental data in public-domain literature, this document provides a framework for its characterization. We will delve into the theoretical and predicted properties, present robust, field-proven experimental protocols for their empirical determination, and outline a plausible synthetic pathway. The causality behind each experimental choice is explained to ensure a deep, practical understanding, empowering researchers to confidently handle and characterize this and similar molecules.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

- Chemical Name: **4-(4-Bromo-2,6-difluorophenyl)morpholine**
- CAS Number: 1408074-69-0[\[1\]](#)
- Molecular Formula: $C_{10}H_{10}BrF_2NO$ [\[2\]](#)
- Chemical Structure:

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The structure features a morpholine ring directly attached via its nitrogen atom to a benzene ring. This ring is substituted with a bromine atom at the para-position (C4) and two fluorine atoms at the ortho-positions (C2, C6). This substitution pattern is critical; the electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the morpholine nitrogen.

Core Physicochemical Properties: A Predictive and Experimental Overview

A molecule's behavior in both biological and chemical systems is dictated by its physicochemical properties. The following table summarizes known and predicted values for **4-(4-Bromo-2,6-difluorophenyl)morpholine**.

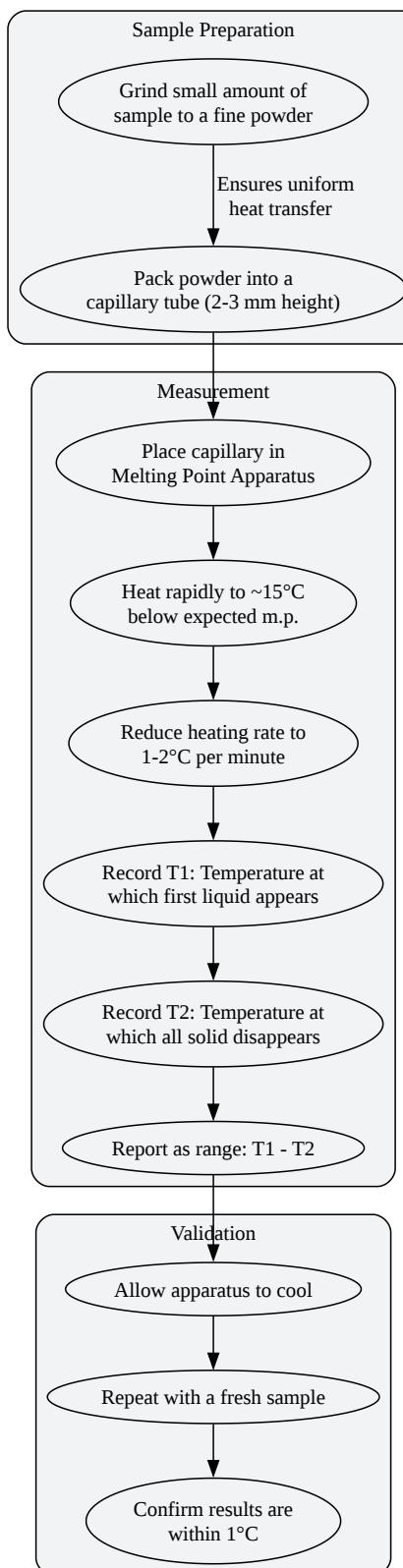
Property	Value / Predicted Value	Source / Notes
Molecular Weight	278.10 g/mol	Calculated from formula <chem>C10H10BrF2NO</chem>
Melting Point (mp)	Data not available	Requires experimental determination. For comparison, the non-fluorinated analog, 4-(4-Bromophenyl)morpholine, has a reported melting point of 114-118 °C.[3]
Boiling Point (bp)	Data not available	Requires experimental determination under vacuum due to likely high boiling point and potential for decomposition.
Calculated logP	~2.5 - 3.5 (Predicted)	This is an estimation. The related compound 4-(4-Bromo-2,6-difluorobenzyl)morpholine has a calculated LogP of 2.56. [4] The non-fluorinated analog 4-(4-Bromophenyl)morpholine has a calculated XLogP3 of 2.1.[5] The difluoro substitution typically increases lipophilicity.
Solubility	Data not available	Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa	Data not available	The morpholine nitrogen is basic. The electron-withdrawing effects of the difluorophenyl ring are expected to reduce its basicity compared to unsubstituted morpholine (pKa ~8.7).[6]

Experimental Determination of Key Parameters

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is highlighted to provide a deeper experimental context.

Melting Point Determination

Scientific Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities depresses the melting point and broadens the range, making it a crucial indicator of purity.[\[7\]](#)

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Caption: Workflow for logP determination via the Shake-Flask method.

Detailed Protocol (Shake-Flask Method):

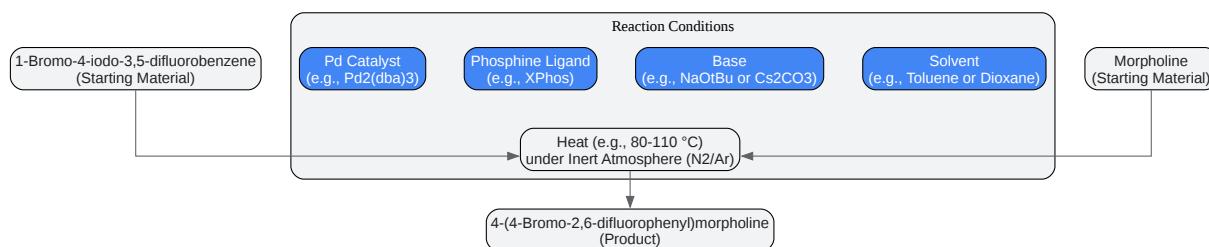
- Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) in a separatory funnel. Shake well and allow the layers to separate for at least 24 hours. [8] This step is critical to prevent volume changes during the experiment.
- Sample Preparation: Prepare a stock solution of **4-(4-Bromo-2,6-difluorophenyl)morpholine** of known concentration in the pre-saturated n-octanol.
- Partitioning: In a glass vial, combine a precise volume of the stock solution with an equal volume of the pre-saturated aqueous buffer.
- Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The system must be fully partitioned for the result to be valid.
- Phase Separation: Centrifuge the vial to achieve a clean and complete separation of the two phases.
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
 - Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [8] A calibration curve with standards of known concentrations must be prepared for accurate quantification.
- Calculation: Calculate the partition coefficient (P) and logP using the following formulas:
 - $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous buffer}]$ [9] * $\log P = \log_{10}(P)$ [9]

Proposed Synthetic Pathway

While specific synthesis literature for this exact molecule is scarce, a plausible and robust synthetic route can be designed based on established methods for N-arylation of morpholine.

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for this purpose.

Proposed Buchwald-Hartwig Amination Route



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Caption: Proposed synthesis via Buchwald-Hartwig cross-coupling.

Rationale: This pathway involves the palladium-catalyzed coupling of morpholine with a suitable aryl halide. 1-Bromo-4-iodo-3,5-difluorobenzene is chosen as the starting material because the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective N-arylation at the iodo-substituted position.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for **4-(4-Bromo-2,6-difluorophenyl)morpholine**. However, based on its constituent parts (morpholine and a halogenated aromatic), standard laboratory precautions for handling potentially hazardous chemicals should be strictly followed.

- General Handling: Use in a well-ventilated area or a chemical fume hood. [10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Health Hazards: The parent compound, morpholine, is corrosive and can cause severe skin burns and eye damage. [11] It is also harmful if swallowed or inhaled. [11] While the properties of the title compound are unknown, it should be handled as a potential irritant and toxic substance. Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

4-(4-Bromo-2,6-difluorophenyl)morpholine is a compound of significant interest for medicinal chemistry, yet its fundamental physicochemical properties are not well-documented in publicly accessible sources. This guide provides the necessary framework for its characterization, bridging the gap between theoretical importance and practical application. By outlining robust, validated protocols for determining melting point and logP, and proposing a logical synthetic route, we equip researchers with the tools needed for empirical investigation. The future characterization of this molecule will rely on the careful execution of these or similar experimental methods to build a complete and accurate physicochemical profile, paving the way for its potential application in drug discovery and development.

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